6-Acetyl-7-deacetylforskolin 6-Acetyl-7-deacetylforskolin
Brand Name: Vulcanchem
CAS No.: 64657-21-2
VCID: VC0197802
InChI: InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16?,17-,19-,20-,21+,22-/m0/s1
SMILES: CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C
Molecular Formula: C22H34O7
Molecular Weight: 410.5 g/mol

6-Acetyl-7-deacetylforskolin

CAS No.: 64657-21-2

Reference Standards

VCID: VC0197802

Molecular Formula: C22H34O7

Molecular Weight: 410.5 g/mol

6-Acetyl-7-deacetylforskolin - 64657-21-2

CAS No. 64657-21-2
Product Name 6-Acetyl-7-deacetylforskolin
Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
IUPAC Name [(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Standard InChI InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16?,17-,19-,20-,21+,22-/m0/s1
Standard InChIKey CLOQVZCSBYBUPB-VDCUXWMXSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@@H]([C@@]2([C@](C(=O)C[C@](O2)(C)C=C)([C@@]3(C1C(CC[C@@H]3O)(C)C)C)O)C)O
SMILES CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C
Canonical SMILES CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C
Appearance Powder
PubChem Compound 10001602
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator